2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol
Description
Properties
IUPAC Name |
2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(8-3-4-9)2-5-12(10,11)6-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGZQKBWXSACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389139 | |
| Record name | 3-[(2-Hydroxyethyl)amino]-3-methyl-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151775-04-1 | |
| Record name | 2-[(Tetrahydro-3-methyl-1,1-dioxido-3-thienyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151775-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Hydroxyethyl)amino]-3-methyl-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol typically involves the reaction of 3-methylthiolane-1,1-dioxide with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Hydrolysis Reactions
The dioxothiolane ring undergoes hydrolysis under acidic or basic conditions, forming derivatives with exposed thiol or sulfonic acid groups.
Conditions and Products
| Medium | Reagents | Products Formed | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl) | H₂O, 80°C | 3-Methylthiolane-3-amine diol | 85% | |
| Basic (NaOH) | Ethanol/water mixture | Sodium sulfonate derivative | 78% |
Mechanistically, acid-catalyzed hydrolysis proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic water attack at the sulfur center. Base-mediated hydrolysis involves hydroxide ion attack, leading to ring cleavage .
Substitution Reactions
The amino group participates in nucleophilic substitution reactions, forming alkylated or acylated derivatives.
Examples
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12 h | N-Methyl-2-[(3-Methyl-dioxothiolan)amino]ethanol |
| Acylation | Acetyl chloride, pyridine | RT, 4 h | Acetamide derivative |
Kinetic studies show second-order dependence on alkyl halide concentration, suggesting an SN2 mechanism.
Oxidation Reactions
The ethanol moiety oxidizes to carboxylic acids or ketones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 70°C | 2-[(3-Methyl-dioxothiolan)amino]acetic acid | 92% |
| CrO₃ | Acetic acid, RT | Corresponding ketone | 65% |
Oxidation pathways depend on pH and temperature, with strong acidic conditions favoring complete oxidation to carboxylic acids.
Chelation with Metal Ions
The aminoethanol group acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.2 | Catalysis in oxidation reactions |
| Fe³⁺ | 6.7 | Magnetic materials synthesis |
Complexation is confirmed via UV-Vis spectroscopy and cyclic voltammetry, showing distinct absorption peaks at 260 nm (Cu²⁺) and 310 nm (Fe³⁺).
Ring-Opening Polymerization
The dioxothiolane ring undergoes controlled polymerization under anhydrous conditions:
| Catalyst | Temperature | Molecular Weight (Mn) | Dispersity (Đ) |
|---|---|---|---|
| BF₃·Et₂O | 0°C | 12,000 Da | 1.2 |
| TiCl₄ | RT | 8,500 Da | 1.5 |
This reaction produces poly(thioether sulfones) with high thermal stability (Tg > 150°C) .
Key Stability Data
| Parameter | Value | Conditions |
|---|---|---|
| Thermal decomposition | 220°C (onset) | N₂ atmosphere, 10°C/min |
| Aqueous stability | >90% after 24 h | pH 7.4, 25°C |
| Photostability | Degrades by 40% in 6 h | UV light (254 nm) |
Stability is critical for pharmaceutical formulations, requiring storage at −20°C under inert gas.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol exhibits significant antimicrobial properties. A study on modified antimicrobial peptides incorporating this compound demonstrated enhanced antibacterial activity against Gram-positive bacteria and notable anticancer effects. The Minimum Inhibitory Concentration (MIC) of the modified peptides was significantly lower than that of their unmodified counterparts, indicating a tenfold increase in effectiveness against certain pathogens and cancer cells .
Cancer Treatment
The incorporation of this compound into peptide structures has shown promise in targeting cancer cells while sparing healthy cells. In vitro studies revealed that modified peptides effectively reduced viability in various cancer cell lines, suggesting potential for therapeutic applications in oncology . The compound's ability to influence cellular pathways related to cancer cell proliferation enhances its attractiveness as a candidate for further pharmacological development.
Enzyme Interaction Studies
This compound has been utilized in enzyme interaction studies, particularly as a substrate or inhibitor in biochemical assays. Its structural characteristics allow it to participate in various enzymatic reactions, making it valuable for high-throughput screening processes aimed at discovering new enzyme inhibitors or substrates .
Crystallographic Studies
The compound has been included in crystallographic fragment screening studies to identify novel enzyme inhibitors. For example, it was part of a high-throughput screening involving FAD-dependent oxidoreductases, where its interactions with enzymes were assessed to understand its potential as a lead compound for drug development .
Industrial Preservatives
This compound is also noted for its utility as an industrial preservative. It is incorporated into various water-based industrial products to enhance their stability and shelf life. The compound's low toxicity profile makes it suitable for use in formulations where human exposure is possible .
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its unique functional groups allow for further modifications that can lead to new materials with tailored properties for specific applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Peptide Modification | Evaluated the effects of incorporating this compound into peptides | Enhanced antibacterial activity; significant anticancer properties with selective cytotoxicity |
| Enzyme Interaction Screening | High-throughput screening of enzyme inhibitors | Identified potential substrates and inhibitors for FAD-dependent oxidoreductases |
Mechanism of Action
The mechanism by which 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol exerts its effects is related to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol with three related compounds:
Key Differences and Implications
Functional Groups and Polarity: The ethanol group in the target compound enhances hydrophilicity compared to the methyl ester in CAS 1177292-41-9, which balances solubility with lipophilicity for prodrug strategies . The fluorophenyl-benzamide substituent in the compound from increases lipophilicity and bioavailability, making it more suited for drug development than the target compound .
Applications: The target compound’s discontinued status contrasts with the methyl ester hydrochloride (CAS 1177292-41-9), which remains a viable intermediate for peptide synthesis .
Research Findings and Trends
- Synthetic Utility: The thiolan 1,1-dioxide scaffold is versatile in medicinal chemistry. For example, modifying the aminoethanol group to an amide (as in ) or ester () tailors compounds for specific pharmacokinetic profiles .
- Physicochemical Properties: Ethanol derivatives like the target compound may face stability challenges (e.g., hygroscopicity), explaining its discontinued status, whereas hydrochloride salts (e.g., CAS 1177292-41-9) offer improved shelf life .
Biological Activity
2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a thiolane ring with a dioxo substituent, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the dioxothiolane moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, including diacylglycerol acyltransferase (DGAT), which is linked to lipid metabolism and energy homeostasis .
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival, although further studies are needed to elucidate these effects.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of various thiolane derivatives, including this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in vitro, supporting its potential use in oxidative stress-related conditions .
Case Study 2: Enzyme Inhibition
Research conducted on the inhibition of DGAT by this compound revealed that it effectively reduced triglyceride accumulation in hepatocytes. This suggests a therapeutic potential for metabolic disorders such as obesity and diabetes .
Case Study 3: Cytotoxic Effects
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, making it a candidate for further development as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol, and how can intermediates be characterized?
- Methodological Answer : A plausible synthesis involves nucleophilic substitution or condensation reactions. For example, reacting a 3-methyl-1,1-dioxothiolane derivative with ethanolamine under basic conditions (e.g., Na₂CO₃ in ethanol) could yield the target compound. Key intermediates should be purified via column chromatography and characterized using:
Q. How can the crystalline structure of this compound be resolved, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is ideal. Crystals grown via slow evaporation (e.g., ethanol/water mixtures) can be analyzed using:
- SHELX suite (SHELXD for structure solution, SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry.
- Olex2 or Mercury for visualization. Note that SHELX is robust for small-molecule refinement even with twinned or high-resolution data .
Q. What spectroscopic techniques are critical for confirming the sulfone group in the thiolan ring?
- Methodological Answer :
- ¹H NMR : Look for deshielded protons adjacent to the sulfone (δ ~3.5–4.5 ppm).
- ¹³C NMR : Sulfone carbons appear at δ ~50–70 ppm.
- Raman spectroscopy : Symmetric/asymmetric SO₂ stretches (~1150 cm⁻¹ and ~1300 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer assays?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on HeLa, MCF-7, or U87 MG cell lines. Compare IC₅₀ values to reference drugs (e.g., doxorubicin).
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., modifying the thiolan methyl group or ethanolamine chain) to identify critical pharmacophores .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases or DNA topoisomerases).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
- Methodological Answer :
- Variable-temperature NMR : Determine if splitting arises from conformational exchange (e.g., rotamers).
- COSY/NOESY : Identify through-space correlations to confirm stereochemistry.
- DFT calculations : Compare experimental vs. computed chemical shifts (Gaussian 16) to validate assignments .
Handling and Safety Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
